7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
The compound “7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H8ClNO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8ClNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 289.67 . The compound should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis of Functionalized Azaxanthenes
Researchers developed an efficient route to functionalized 2-aryl-5H-chromeno[2,3-b]pyridines (azaxanthenes), highlighting the importance of this compound in the synthesis of glucocorticoid receptor modulators. The synthesis involved lithiated 2,6-dichloropyridine and salicylaldehyde, followed by cyclization, which is key for forming the azaxanthene core (Conlon et al., 2016).
Friedländer Reactions in Chromeno[2,3-b]pyridines Synthesis
Ibrahim (2010) demonstrated the use of 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives in the Friedländer synthesis of chromeno[2,3-b]pyridines. This approach was pivotal in obtaining new series of these compounds with significant applications in various fields (Ibrahim, 2010).
Multicomponent Synthesis Approaches
Ryzhkova et al. (2023) explored the multicomponent synthesis involving this compound. This method is efficient for generating chromeno[2,3-b]pyridines with potential industrial, biological, and medicinal applications (Ryzhkova et al., 2023).
X-ray Structural Analysis
The compound's utility in structural analysis was demonstrated by Barili et al. (2001), who described the synthesis and X-ray structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid. This work underscores the relevance of this compound in determining molecular structures (Barili et al., 2001).
Docking Studies for Breast Cancer
Ghani et al. (2022) conducted docking studies on chromeno[4,3-b]pyridine derivatives, synthesized via reactions involving similar chromeno[2,3-b]pyridine compounds, to investigate their potential in breast cancer treatment (Ghani et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDKWDFEUHNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666568 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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